N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine
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Overview
Description
N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and a pyrrole ring substituted with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine typically involves the alkylation of pyrrole derivatives. One common method is the reaction of 3-methylpyrrole with dimethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the electrophilic carbon of the pyrrole ring, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further improves the overall production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the pyrrole ring undergoes substitution at the 2- or 5-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides in the presence of Lewis acids or bases.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, binding to the active site of enzymes or receptors and altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine can be compared with other similar compounds, such as:
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide: Known for its α-glucosidase inhibitory activity.
3-(2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrol-3-yl)propanoic acid: Investigated for its potential as a cancer treatment.
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Explored for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)6-7-3-4-8-5-7/h3-5,8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEGIOSAQHGQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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